![molecular formula C13H11BrClNO B13704677 [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is an organic compound that features a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol typically involves the reaction of 2-bromoaniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-bromoaniline attacks the carbonyl group of 4-chlorobenzaldehyde, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a therapeutic setting.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Uniqueness
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is unique due to its specific combination of bromine, chlorine, and amino groups attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts.
Propiedades
Fórmula molecular |
C13H11BrClNO |
|---|---|
Peso molecular |
312.59 g/mol |
Nombre IUPAC |
[3-(2-bromoanilino)-4-chlorophenyl]methanol |
InChI |
InChI=1S/C13H11BrClNO/c14-10-3-1-2-4-12(10)16-13-7-9(8-17)5-6-11(13)15/h1-7,16-17H,8H2 |
Clave InChI |
UHBJBEHPOMZEQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CO)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


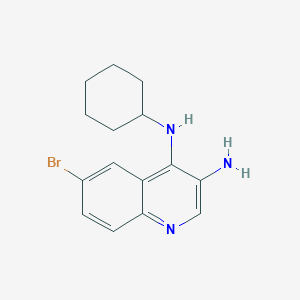

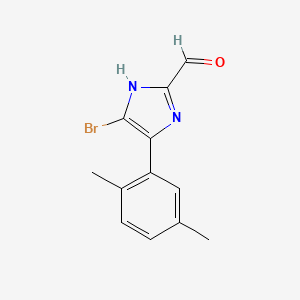
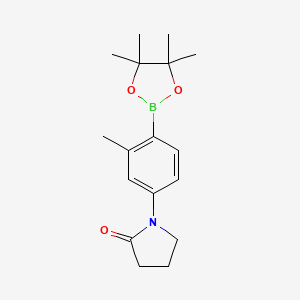

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
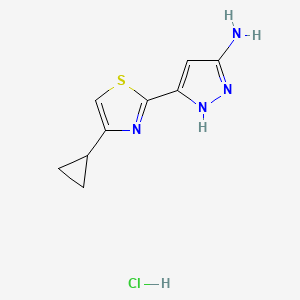
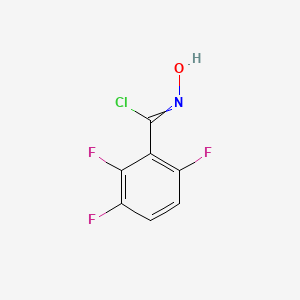
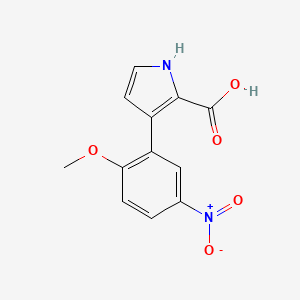
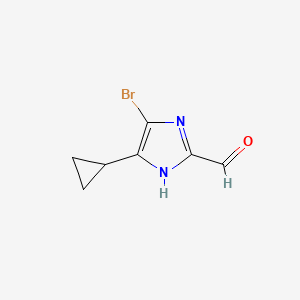
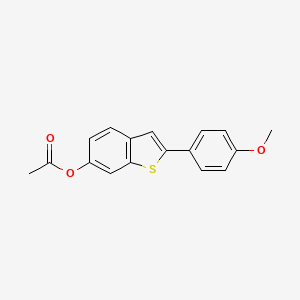

![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)

